molecular formula C8H9N5O B8568977 2-(6-(1H-tetrazol-1-yl)pyridin-3-yl)ethanol

2-(6-(1H-tetrazol-1-yl)pyridin-3-yl)ethanol

Cat. No.: B8568977
M. Wt: 191.19 g/mol
InChI Key: XSWVQBHVHVYSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(1H-tetrazol-1-yl)pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-[6-(tetrazol-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9N5O/c14-4-3-7-1-2-8(9-5-7)13-6-10-11-12-13/h1-2,5-6,14H,3-4H2

InChI Key

XSWVQBHVHVYSBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCO)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (0.48 mL, 0.96 mmol, 2 M in THF) was added to a stirred solution of ethyl[6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (0.150 g, 0.64 mmol) in THF (20 ml) at 0° C. The resulting solution was stirred for 12 h. Water (5 ml) was added, and the resulting solution was extracted with dichloromethane (2×50 ml). The combined organic layers were dried over MgSO4, filtered, and evaporated under reduced pressure to yield the product after flash chromatography (eluted with 10-50% ethyl acetate in hexanes) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 9.51 (s, 1H), 8.43 (br s, 1H), 8.01 (dd, J=2.7, J=2.7 Hz, 1H), 7.91 (dd, J=2.1, J=2.0 Hz, 1H), 3.99 (br s, 2H), 3.00 (t, J=6.1, J=6.2 Hz, 2H). LC-MS (IE, m/z): 164.1 [(M+1)+−28].
Name
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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